molecular formula C11H10N4O3S B2834414 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol CAS No. 663206-23-3

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

Cat. No. B2834414
CAS RN: 663206-23-3
M. Wt: 278.29
InChI Key: RJKILNTWEYTIDN-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Benzothiazines are another class of heterocyclic compounds that have shown various biological activities.


Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, a class of compounds similar to the one you’re asking about, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .


Molecular Structure Analysis

The molecular structure of triazoles and benzothiazines involves a complex arrangement of nitrogen and carbon atoms. The specific structure of “2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol” would involve these rings along with the specified functional groups .


Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

In silico pharmacokinetic and molecular modeling studies have also contributed to our understanding of these compounds. Researchers continue to explore their potential for rational drug design and multifunctional disease treatment . Keep in mind that further experimental validation is essential for clinical translation.

Feel free to explore more about this intriguing compound and its derivatives in the scientific literature! 🌟

Mechanism of Action

Target of Action

The compound, 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors . For instance, some derivatives have been found to inhibit PARP-1 and EGFR targets in the context of anti-breast cancer activity .

Biochemical Pathways

For instance, in the context of anticancer activity, they have been found to induce apoptosis in cancer cells, upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulate the Bcl2 level .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . For instance, some derivatives have been found to exhibit cytotoxic activities against MDA-MB-231 breast cancer cells .

Action Environment

Similar compounds have been found to exhibit excellent thermal stability , suggesting that they may be stable under various environmental conditions.

Future Directions

Triazoles are a promising class of compounds in medicinal chemistry due to their significant biological and pharmacological properties . Future research may focus on synthesizing new derivatives and studying their potential applications.

properties

IUPAC Name

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-9-12-11-14(13-9)10(16)7-5-6(15(17)18)3-4-8(7)19-11/h3-5,10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKILNTWEYTIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(C3=C(C=CC(=C3)[N+](=O)[O-])SC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319800
Record name 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

CAS RN

663206-23-3
Record name 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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